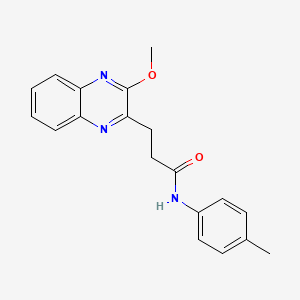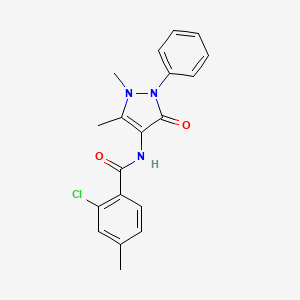
3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide, also known as XJP-1, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. XJP-1 belongs to the class of quinoxaline derivatives, which have been extensively studied for their various biological activities.
Mécanisme D'action
The mechanism of action of 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has also been found to activate the p38 MAPK pathway, which is involved in the regulation of inflammation. In addition, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to modulate the activity of various enzymes, including caspases and matrix metalloproteinases, which are involved in apoptosis and tissue remodeling, respectively.
Biochemical and Physiological Effects:
3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease state. In cancer cells, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been found to induce apoptosis and cell cycle arrest, leading to decreased cell growth and proliferation. In addition, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In inflammation, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been found to suppress the production of pro-inflammatory cytokines, leading to decreased inflammation and tissue damage. Furthermore, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for its target molecules. In addition, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has some limitations, including its poor solubility in water and its potential for off-target effects. Furthermore, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for the research on 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide, including further studies on its mechanism of action and its potential therapeutic applications in various diseases. In cancer research, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide could be further investigated for its potential as a chemotherapeutic agent, either alone or in combination with other drugs. In inflammation, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide could be studied for its potential as a treatment for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide could be investigated for its potential as a neuroprotective agent in various neurological disorders, such as multiple sclerosis and Huntington's disease.
Méthodes De Synthèse
The synthesis of 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide involves a multi-step process that starts with the reaction of 2-chloro-3-nitropyridine with 2-aminophenol to form 2-(2-nitrophenyl)pyridin-3-amine. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to form 3-(4-methylphenyl)-2-(2-nitrophenyl)quinoxaline. Finally, the nitro group is reduced to an amino group using hydrogen gas in the presence of a catalyst to yield 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide.
Applications De Recherche Scientifique
3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, 3-(3-methoxy-2-quinoxalinyl)-N-(4-methylphenyl)propanamide has been investigated for its neuroprotective properties, as it has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-9-14(10-8-13)20-18(23)12-11-17-19(24-2)22-16-6-4-3-5-15(16)21-17/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRPPHSQVFTGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315543.png)

![1-[(dimethylamino)sulfonyl]-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5315558.png)
![N-[1-(3,4-dimethylphenyl)propyl]methanesulfonamide](/img/structure/B5315571.png)
![2-[4-(4-methoxyphenyl)butanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5315577.png)
![4-(2-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5315589.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315594.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5315597.png)
![ethyl 1-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B5315608.png)
![4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5315614.png)


![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B5315648.png)
![isopropyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5315655.png)